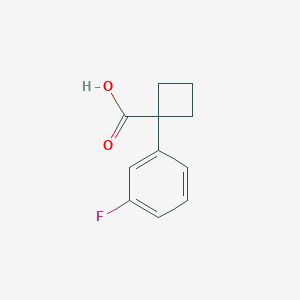

1-(3-Fluorophenyl)cyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-fluorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZJCDUFTPVPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585508 | |

| Record name | 1-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179411-84-8 | |

| Record name | 1-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(3-Fluorophenyl)cyclobutanecarboxylic acid

CAS Number: 179411-84-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. The document details its physicochemical properties, outlines a potential synthetic pathway with experimental protocols, and discusses its anticipated biological significance based on structurally related compounds.

Chemical and Physical Properties

This compound is a solid organic compound. Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 179411-84-8 | [Internal Data] |

| Molecular Formula | C₁₁H₁₁FO₂ | [Internal Data] |

| Molecular Weight | 194.20 g/mol | [Internal Data] |

| Appearance | Solid | [Internal Data] |

| Purity | ≥90% | [1] |

| Isomeric SMILES | C1CC(C1)(C2=CC(=CC=C2)F)C(=O)O | [1] |

| InChI Key | AHZJCDUFTPVPFM-UHFFFAOYSA-N | [Internal Data] |

Synthetic Pathway and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a two-step process starting from commercially available materials. The key steps are the formation of the nitrile precursor followed by its hydrolysis.

Experimental Workflow

Caption: A two-step synthesis of this compound.

Step 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile (CAS: 179411-83-7)

This step involves the alkylation of 3-fluorophenylacetonitrile with 1,3-dibromopropane under phase-transfer catalysis conditions.

Materials:

-

3-Fluorophenylacetonitrile

-

1,3-Dibromopropane

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Water

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of 3-fluorophenylacetonitrile (1 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in toluene, add a 50% aqueous solution of sodium hydroxide (5 equivalents).

-

Heat the mixture to 60°C and add 1,3-dibromopropane (1.2 equivalents) dropwise over 30 minutes.

-

Maintain the reaction at 60°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 1-(3-fluorophenyl)cyclobutanecarbonitrile by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile to this compound

The nitrile intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[2][3][4][5][6] Both methods are effective, and the choice depends on the desired workup and potential for side reactions.

Acid-Catalyzed Hydrolysis Protocol:

-

Suspend 1-(3-fluorophenyl)cyclobutanecarbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water (1:1 v/v).[4][5]

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the carboxylic acid.

-

Collect the solid product by filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Base-Catalyzed Hydrolysis Protocol:

-

Dissolve 1-(3-fluorophenyl)cyclobutanecarbonitrile (1 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 6 M) to the mixture.[4]

-

Heat the solution to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively available in public literature, its structural motifs suggest potential applications in drug discovery. Structurally similar compounds, such as (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, have been investigated for their potential as anti-inflammatory agents and analgesics.[7] It is hypothesized that these compounds may interact with inflammatory pathways or pain receptors.[7]

For instance, some cyclobutane-containing compounds have shown interactions with cannabinoid receptors, which are integral to pain modulation and inflammation.[7] The fluorophenyl group is a common feature in many bioactive molecules and can influence properties such as metabolic stability and binding affinity to biological targets.

Hypothesized Signaling Pathway Involvement

Based on the activity of related compounds, a potential mechanism of action could involve the modulation of inflammatory signaling cascades.

Caption: Hypothesized inhibitory effect on a pro-inflammatory signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. The synthetic route via its nitrile precursor is a robust and scalable method. While further biological evaluation is required, the structural characteristics of this compound make it a promising candidate for the development of novel therapeutics, particularly in the areas of inflammation and pain management. Researchers are encouraged to explore its biological activities and potential mechanisms of action.

References

- 1. cenmed.com [cenmed.com]

- 2. benchchem.com [benchchem.com]

- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 7. Buy (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid [smolecule.com]

Physicochemical Properties of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering key data and standardized experimental protocols to facilitate further investigation and application of this compound.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that several of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FO₂ | [1] |

| Molecular Weight | 194.2 g/mol | [1] |

| Predicted Melting Point | 93.23 °C | [1] |

| Predicted Boiling Point | ~328.6 °C at 760 mmHg | [1] |

| Predicted Density | ~1.3 g/cm³ | [1] |

| pKa | No experimental data available | |

| Aqueous Solubility | No experimental data available | |

| LogP (Octanol-Water Partition Coefficient) | No experimental data available |

Experimental Protocols for Key Physicochemical Properties

To supplement the predicted data, this section details standardized experimental methodologies for determining the acid dissociation constant (pKa), aqueous solubility, and the octanol-water partition coefficient (LogP). These protocols are widely accepted and utilized in the pharmaceutical industry.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of an acidic compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for its determination.[2]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., sodium hydroxide), and the change in pH is monitored using a pH meter. The pKa is the pH at which the acid is 50% ionized.[3]

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

-

Titration: Calibrate a pH meter with standard buffer solutions. Titrate the sample solution with a standardized solution of NaOH, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa can be determined from the pH at the half-equivalence point.[3]

Determination of Aqueous Solubility by the Flask Method (OECD Guideline 105)

Aqueous solubility is a fundamental property that affects a drug's bioavailability. The flask method is a standard procedure for determining the water solubility of substances.[4][5][6][7]

Principle: A surplus of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved substance in the resulting saturated solution is then determined by a suitable analytical method.

Methodology:

-

Equilibration: Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Shaking/Stirring: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for LogP determination.[9][10][11][12]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a suitable buffer). The ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). LogP is the logarithm of this ratio.[13]

Methodology:

-

Solvent Saturation: Pre-saturate the n-octanol with water and the water with n-octanol to ensure mutual miscibility does not affect the results.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble). Add the second phase to a flask or vial.

-

Equilibration: Shake the mixture vigorously for a set period to allow for complete partitioning. Subsequently, allow the two phases to separate completely, often aided by centrifugation.

-

Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using an appropriate analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is then calculated as the base-10 logarithm of P.[12][13]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the key physicochemical properties of this compound.

References

- 1. 1-(3-Fluorophenyl)cyclobutane-1-carboxylic acid | CAS 179411-84-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. web.williams.edu [web.williams.edu]

- 4. books.google.cn [books.google.cn]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. Water Solubility | Scymaris [scymaris.com]

- 8. filab.fr [filab.fr]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. Shake Flask LogD | Domainex [domainex.co.uk]

- 13. acdlabs.com [acdlabs.com]

In-Depth Technical Guide: 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorophenyl)cyclobutanecarboxylic acid is a synthetic small molecule belonging to the class of 1-arylcycloalkanecarboxylic acids. This class of compounds has garnered interest in medicinal chemistry due to the structural rigidity of the cyclobutane ring and the potential for diverse pharmacological activities conferred by the substituted phenyl group. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This document provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthetic protocol, and the potential biological significance of this compound, with a focus on its plausible role as a modulator of the sigma-1 receptor.

Molecular Structure and Chemical Identifiers

The molecular structure of this compound consists of a central cyclobutane ring to which a 3-fluorophenyl group and a carboxylic acid moiety are attached at the same carbon atom.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value |

| IUPAC Name | 1-(3-fluorophenyl)cyclobutane-1-carboxylic acid |

| CAS Number | 179411-84-8 |

| Molecular Formula | C₁₁H₁₁FO₂ |

| Molecular Weight | 194.20 g/mol |

| SMILES | C1CC(C1)(C2=CC(=CC=C2)F)C(=O)O |

| InChI | InChI=1S/C11H11FO2/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14) |

Physicochemical Data

The following table summarizes key physicochemical properties of this compound. Please note that some of these values are predicted and may vary from experimentally determined data.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 93.23 °C (Predicted) | N/A |

| Boiling Point | ~328.6 °C at 760 mmHg (Predicted) | N/A |

| Density | ~1.3 g/cm³ (Predicted) | N/A |

Experimental Protocols: Representative Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature. However, a plausible and commonly employed synthetic route involves the preparation of the corresponding nitrile precursor, 1-(3-fluorophenyl)cyclobutanecarbonitrile, followed by its hydrolysis to the carboxylic acid. The following is a representative, two-step experimental protocol based on established chemical transformations.

Step 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile

This step typically involves the reaction of 3-fluorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

Materials:

-

3-Fluorophenylacetonitrile

-

1,3-Dibromopropane

-

Sodium hydride (NaH) or a similar strong base

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-fluorophenylacetonitrile (1 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford 1-(3-fluorophenyl)cyclobutanecarbonitrile.

Step 2: Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile to this compound

This step involves the conversion of the nitrile group to a carboxylic acid through acidic or basic hydrolysis.

Materials:

-

1-(3-Fluorophenyl)cyclobutanecarbonitrile

-

Concentrated sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) solution

-

Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl) (for acidification in case of basic hydrolysis)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure (Acidic Hydrolysis):

-

To a solution of 1-(3-fluorophenyl)cyclobutanecarbonitrile (1 equivalent) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v), heat the reaction mixture to reflux (typically 100-120 °C).

-

Maintain the reflux for several hours to overnight, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathway

While direct biological studies on this compound are limited, the broader class of 1-phenylcycloalkanecarboxylic acid derivatives has been investigated as potent and selective ligands for the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses, calcium homeostasis, and the modulation of various ion channels and signaling proteins.

The binding of ligands, such as potentially this compound, to the σ1 receptor can trigger a cascade of downstream signaling events. A plausible signaling pathway initiated by the activation of the σ1 receptor is depicted below.

Caption: Hypothetical signaling pathway of this compound via the Sigma-1 receptor.

Experimental Workflow: Investigating Biological Activity

To validate the hypothesis that this compound acts as a σ1 receptor ligand and to characterize its functional effects, a structured experimental workflow is proposed.

Caption: Proposed experimental workflow for characterizing the biological activity of the compound.

Conclusion

This compound represents a molecule of interest for further investigation in the field of medicinal chemistry. Its structural features suggest the potential for interaction with biological targets, with the sigma-1 receptor being a plausible candidate based on structure-activity relationships of analogous compounds. The provided representative synthesis protocol offers a viable route for its preparation. Future research should focus on the experimental validation of its physicochemical properties, a detailed characterization of its biological activity, and elucidation of its precise mechanism of action. Such studies will be instrumental in determining the therapeutic potential of this and related compounds.

Spectroscopic Profile of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid. Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also included to guide researchers in their analytical workflows.

Compound Information

| Compound Name | This compound |

| CAS Number | 179411-84-8 |

| Molecular Formula | C₁₁H₁₁FO₂ |

| Molecular Weight | 194.20 g/mol |

| Chemical Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established empirical rules and spectral databases of analogous compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | -COOH |

| ~7.30-7.40 | Multiplet | 1H | Ar-H |

| ~7.15-7.25 | Multiplet | 2H | Ar-H |

| ~6.95-7.05 | Multiplet | 1H | Ar-H |

| ~2.80-3.00 | Multiplet | 2H | Cyclobutane-H |

| ~2.40-2.60 | Multiplet | 2H | Cyclobutane-H |

| ~1.90-2.10 | Multiplet | 2H | Cyclobutane-H |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | -COOH |

| ~161-164 (d, ¹JCF ≈ 245 Hz) | Ar-C-F |

| ~145-148 (d, ³JCF ≈ 7 Hz) | Ar-C (ipso) |

| ~129-131 (d, ³JCF ≈ 8 Hz) | Ar-CH |

| ~122-124 (d, ⁴JCF ≈ 2 Hz) | Ar-CH |

| ~115-117 (d, ²JCF ≈ 21 Hz) | Ar-CH |

| ~113-115 (d, ²JCF ≈ 22 Hz) | Ar-CH |

| ~55-60 | Cyclobutane-C (quaternary) |

| ~30-35 | Cyclobutane-CH₂ |

| ~15-20 | Cyclobutane-CH₂ |

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~1200 | Strong | C-F stretch (Aromatic) |

| 800-900 | Medium-Strong | C-H bend (Aromatic, out-of-plane) |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 194 | Moderate | [M]⁺ (Molecular Ion) |

| 177 | Low | [M - OH]⁺ |

| 149 | Moderate | [M - COOH]⁺ |

| 109 | High | [C₆H₄F-C]⁺ Fragment |

| 95 | Moderate | [C₆H₄F]⁺ Fragment |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of a blank KBr pellet.

-

Place the sample pellet in the sample holder and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragments.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Safety and Handling of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

The primary known hazard associated with 1-(3-Fluorophenyl)cyclobutanecarboxylic acid is acute oral toxicity. Information from analogous compounds suggests it may also possess irritant properties.

GHS Classification

For this compound:

| Hazard Class | Category | GHS Code | Signal Word | Pictogram |

| Acute Toxicity (Oral) | 3 | H301 | Danger |

Source: Sigma-Aldrich

For Structurally Similar Compounds (for reference):

| Compound | Hazard Classifications |

| 1-(2-Fluorophenyl)cyclobutanecarboxylic acid | Acute Toxicity, Oral (Category 4, H302); Skin Irritation (Category 2, H315); Eye Irritation (Category 2A, H319); STOT SE 3 (H335)[1] |

| Cyclobutane-1,1-dicarboxylic acid | Skin Corrosion (Category 1B, H314); Serious Eye Damage (Category 1, H318) |

| 1-(4-Chlorophenyl)cyclobutanecarboxylic acid | Skin Irritation (Category 2); Serious Eye Irritation (Category 2); STOT SE 3 (Respiratory irritation)[2] |

| Cyclobutanecarboxylic acid | Skin Irritation (Category 2, H315); Eye Irritation (Category 2, H319); STOT SE 3 (H335)[3] |

STOT SE 3: Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)

Hazard and Precautionary Statements

Hazard Statements (H-Codes):

-

H301: Toxic if swallowed.

Precautionary Statements (P-Codes):

-

P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Experimental Protocols: Emergency Procedures

Detailed experimental protocols for toxicological studies are not available. However, based on the known hazards, the following emergency procedures are recommended.

First-Aid Measures

| Exposure Route | Protocol |

| Ingestion | IMMEDIATE MEDICAL ATTENTION IS REQUIRED. 1. Call a POISON CENTER or doctor/physician immediately. 2. Rinse the victim's mouth with water. 3. Do NOT induce vomiting. 4. If the person is unconscious, never give anything by mouth.[1][4] |

| Inhalation | 1. Move the person to fresh air.[2][4] 2. Keep the person at rest in a position comfortable for breathing.[2][4] 3. If breathing is difficult or absent, provide artificial respiration.[4] 4. Seek medical attention if you feel unwell or if respiratory irritation persists.[1][2] |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][4] 3. If skin irritation occurs, seek medical advice/attention.[2] 4. Wash contaminated clothing before reuse.[2] |

| Eye Contact | 1. Immediately rinse cautiously with water for several minutes.[2] 2. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2] 3. Seek immediate medical attention. |

Handling and Storage

Safe Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2] Ensure eyewash stations and safety showers are readily accessible.[2][5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][5]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[2]

-

-

General Hygiene:

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[5]

Accidental Release and Disposal

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust and prevent contact with skin and eyes.[2]

-

Containment and Cleanup:

-

For solid spills, carefully sweep up or vacuum the material. Avoid generating dust.[2]

-

Place the spilled material into a suitable, labeled container for disposal.

-

-

Environmental Precautions: Do not let the chemical enter the environment or drains.[2]

Disposal Protocol

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Visualized Workflows

Emergency Response for Ingestion

Caption: Emergency protocol for accidental ingestion.

Chemical Spill Cleanup Workflow

Caption: Workflow for handling an accidental chemical spill.

References

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(3-fluorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the cycloalkylation of 3-fluorophenylacetonitrile with 1,3-dibromopropane, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Core Synthesis Overview

The synthesis of this compound is efficiently achieved through a two-stage process:

-

Step 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile via a phase-transfer catalyzed (PTC) reaction between 3-fluorophenylacetonitrile and 1,3-dibromopropane.

-

Step 2: Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile to yield the final product, this compound.

This approach offers a reliable and scalable method for the preparation of this important synthetic intermediate.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with each step of the synthesis. These values are based on established methodologies for analogous compounds and represent typical experimental outcomes.

Table 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile

| Parameter | Value |

| Reactants | |

| 3-Fluorophenylacetonitrile | 1.0 eq |

| 1,3-Dibromopropane | 1.2 eq |

| Catalyst | |

| Tetrabutylammonium bromide (TBAB) | 0.05 eq |

| Base | |

| 50% Aqueous Sodium Hydroxide | Varies |

| Solvent | Toluene |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Table 2: Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile

| Parameter | Value |

| Reactant | |

| 1-(3-Fluorophenyl)cyclobutanecarbonitrile | 1.0 eq |

| Reagent | |

| Sulfuric Acid (98%) or Sodium Hydroxide | Varies |

| Solvent | Water or Ethanol/Water |

| Reaction Temperature | 100-120 °C (Reflux) |

| Reaction Time | 6-12 hours |

| Typical Yield | 80-90% |

Experimental Protocols

Step 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile

This protocol details the synthesis of the nitrile intermediate using phase-transfer catalysis.

Materials:

-

3-Fluorophenylacetonitrile

-

1,3-Dibromopropane

-

Tetrabutylammonium bromide (TBAB)

-

50% Aqueous Sodium Hydroxide (w/w)

-

Toluene

-

Deionized Water

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle)

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-fluorophenylacetonitrile (1.0 eq), toluene, and tetrabutylammonium bromide (0.05 eq).

-

Begin vigorous stirring and heat the mixture to 60-70 °C.

-

Slowly add 50% aqueous sodium hydroxide solution to the reaction mixture.

-

After the addition of the base, add 1,3-dibromopropane (1.2 eq) dropwise over a period of 1-2 hours, maintaining the internal temperature at 60-70 °C.

-

After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 1-(3-fluorophenyl)cyclobutanecarbonitrile.

Step 2: Hydrolysis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile

This protocol describes the conversion of the nitrile to the final carboxylic acid product. Both acidic and basic hydrolysis methods are effective.[1]

Materials:

-

1-(3-Fluorophenyl)cyclobutanecarbonitrile

-

Concentrated Sulfuric Acid (98%) or Sodium Hydroxide pellets

-

Deionized Water

-

Ethanol (for basic hydrolysis)

-

Hydrochloric Acid (concentrated, for workup of basic hydrolysis)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

Acidic Hydrolysis Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 1-(3-fluorophenyl)cyclobutanecarbonitrile (1.0 eq) and a mixture of water and concentrated sulfuric acid (e.g., 2:1 v/v).

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

The carboxylic acid may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Basic Hydrolysis Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 1-(3-fluorophenyl)cyclobutanecarbonitrile (1.0 eq), ethanol, and a solution of sodium hydroxide in water (e.g., 20-40% w/v).

-

Heat the mixture to reflux and maintain for 6-12 hours until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2).

-

The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

-

Alternatively, the acidified aqueous layer can be extracted with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

-

Purify the crude product by recrystallization.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

References

Unraveling the Enigmatic Mechanism of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid: A Review of Current Knowledge

For Immediate Release

[City, State] – [Date] – The novel synthetic compound 1-(3-Fluorophenyl)cyclobutanecarboxylic acid has emerged as a molecule of interest within the scientific community. While comprehensive data on its specific mechanism of action remains under investigation, preliminary analysis of structurally related compounds and their applications in medicinal chemistry provides foundational insights into its potential biological activities. This technical guide serves to consolidate the current understanding for researchers, scientists, and drug development professionals, highlighting potential avenues for future research.

Overview and Chemical Properties

This compound is a synthetic organic compound with the chemical formula C₁₁H₁₁FO₂ and a molecular weight of 194.20 g/mol . Its structure features a cyclobutane ring and a fluorophenyl group, characteristics that suggest potential interactions with biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FO₂ | N/A |

| Molecular Weight | 194.20 g/mol | N/A |

| CAS Number | 179411-84-8 | N/A |

Postulated Biological Activities

Direct experimental evidence detailing the mechanism of action of this compound is not yet available in peer-reviewed literature. However, based on the biological activities of structurally analogous compounds, two primary areas of potential pharmacological effects can be hypothesized: anti-inflammatory and analgesic properties, and a role in kinase signaling pathways.

Potential Anti-inflammatory and Analgesic Effects

A structurally similar compound, (1S,3s)-1-(3-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid, has been suggested to possess potential anti-inflammatory and analgesic properties.[1] This hypothesis is based on the general observation that compounds with similar structural motifs can interact with inflammatory pathways and pain receptors.[1] The precise nature of these interactions, including specific molecular targets, remains to be elucidated.

Implication in Kinase Signaling Pathways

Derivatives and analogs of this compound have been cited in patent literature as intermediates in the synthesis of kinase inhibitors. Specifically, related structures have been used in the development of compounds targeting the Ras/Raf/MEK/ERK signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer. This suggests that while this compound itself may not be a direct kinase inhibitor, its structural backbone could be a valuable scaffold for the design of such agents.

Experimental Protocols: A Call for Future Research

Due to the nascent stage of research into this compound, detailed and validated experimental protocols for assessing its mechanism of action are not yet established. Researchers interested in investigating this compound are encouraged to adapt standard assays for anti-inflammatory, analgesic, and kinase inhibition activities.

Suggested Methodologies for Future Investigation:

-

In vitro Anti-inflammatory Assays:

-

LPS-stimulated cytokine release assays in macrophages (e.g., measuring TNF-α, IL-6).

-

Cyclooxygenase (COX-1 and COX-2) inhibition assays.

-

-

In vivo Analgesic Models:

-

Hot plate test in rodents.

-

Acetic acid-induced writhing test in mice.

-

-

Kinase Inhibition Assays:

-

Biochemical kinase activity assays against a panel of kinases, particularly those in the Ras/Raf/MEK/ERK pathway.

-

Cell-based assays to measure the phosphorylation of downstream targets of this pathway in relevant cancer cell lines.

-

Conclusion and Future Directions

The mechanism of action of this compound remains an open area of scientific inquiry. The available information, derived from structurally related molecules, suggests promising avenues for investigation into its potential as an anti-inflammatory, analgesic agent, or as a foundational scaffold for the development of novel kinase inhibitors. Further rigorous experimental studies are essential to fully characterize the pharmacological profile of this compound and to determine its potential therapeutic applications. The scientific community is encouraged to undertake these investigations to unlock the full potential of this intriguing molecule.

References

1-(3-Fluorophenyl)cyclobutanecarboxylic Acid: An Analysis of Potential Biological Activity

Despite a comprehensive review of available scientific literature, specific studies detailing the biological activity of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid are not presently available. This technical guide, therefore, serves to outline the known chemical properties of the compound and to discuss the potential biological activities based on the pharmacological profiles of structurally related molecules. The content herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a synthetic organic compound with the molecular formula C₁₁H₁₁FO₂ and a molecular weight of 194.20 g/mol . It is a solid at room temperature and is classified as an aromatic carboxylic acid. The structure features a cyclobutane ring and a fluorophenyl group, both of which are common moieties in pharmacologically active compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FO₂ | --INVALID-LINK-- |

| Molecular Weight | 194.20 g/mol | --INVALID-LINK-- |

| CAS Number | 179411-84-8 | --INVALID-LINK-- |

| Physical State | Solid | --INVALID-LINK-- |

Potential Biological Activities: A Hypothesis-Driven Approach

While direct experimental evidence is lacking for this compound, the biological activities of analogous compounds can provide valuable insights into its potential pharmacological profile. The presence of the cyclobutane ring and the fluorophenyl group suggests several avenues for investigation.

Anti-inflammatory and Analgesic Potential

Cyclobutane-containing compounds have been investigated for a variety of biological activities. The cyclobutane motif is a key structural element in a range of naturally occurring compounds with demonstrated antimicrobial, antibacterial, and antitumor properties. Furthermore, the structural rigidity and unique three-dimensional arrangement conferred by the cyclobutane ring can be advantageous for binding to specific biological targets.

The fluorophenyl group is a common substituent in many approved drugs and investigational compounds. The fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. Phenylacetic and phenylpropionic acid derivatives are well-known classes of non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could exhibit similar anti-inflammatory or analgesic properties.

A hypothetical mechanism of action could involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Neurological and Psychiatric Applications

The 3-fluorophenyl moiety is present in a number of centrally acting drugs. Therefore, it is conceivable that this compound could possess activity within the central nervous system. Further research would be necessary to explore its potential interactions with neurotransmitter receptors or transporters.

Proposed Experimental Workflow for Biological Evaluation

To elucidate the potential biological activity of this compound, a systematic experimental approach is required. The following workflow outlines a series of in vitro and in vivo assays that could be employed.

Caption: Proposed experimental workflow for evaluating the biological activity of this compound.

Hypothetical Signaling Pathway Modulation

Should this compound exhibit anti-inflammatory activity through COX inhibition, it would modulate the arachidonic acid signaling pathway. Inhibition of COX enzymes would lead to a decrease in the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Hypothetical modulation of the arachidonic acid pathway by this compound.

Conclusion

An In-Depth Technical Guide to 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-fluorophenyl)cyclobutanecarboxylic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry. The incorporation of a cyclobutane ring offers a unique three-dimensional scaffold that can enhance pharmacological properties such as metabolic stability and binding affinity by providing conformational restriction.[1][2] The presence of a 3-fluorophenyl group can further modulate the electronic properties and metabolic fate of these molecules. This document details the synthetic strategies for accessing this core structure, outlines protocols for pharmacological evaluation, and explores the structure-activity relationships that govern the biological effects of these compounds. The potential applications of these derivatives span various therapeutic areas, including anti-inflammatory, analgesic, and neurological disorders.[1]

Introduction: The Rationale for this compound Scaffolds in Drug Discovery

The cyclobutane moiety is an increasingly utilized structural motif in modern drug design. Its rigid, puckered conformation can serve as a bioisosteric replacement for more flexible or planar structures, such as alkenes or larger ring systems, thereby preventing undesirable cis/trans isomerization and improving metabolic stability.[1][2] The unique geometry of the cyclobutane ring allows for precise spatial orientation of substituents, which can be critical for optimal interaction with biological targets.[1]

The addition of a 1-aryl substituent, specifically a 3-fluorophenyl group, introduces several advantageous features. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block metabolic oxidation at the meta position, a common site of enzymatic degradation. This strategic fluorination can therefore improve the pharmacokinetic profile of a drug candidate. The carboxylic acid functionality provides a handle for further derivatization and can act as a key pharmacophoric element, for instance, by mimicking the carboxylate group of endogenous ligands or by forming crucial hydrogen bonds with target proteins.

This guide will explore the synthesis, potential biological activities, and structure-activity relationships of derivatives based on the this compound core.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound typically proceeds through the hydrolysis of the corresponding nitrile precursor, 1-(3-fluorophenyl)cyclobutanecarbonitrile. This nitrile is accessible through various synthetic routes, often involving the reaction of a suitable 3-fluorophenyl derivative with a cyclobutane building block.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from a commercially available precursor.

Experimental Protocols

Protocol 2.2.1: Synthesis of this compound via Nitrile Hydrolysis

This protocol describes a representative procedure for the hydrolysis of 1-(3-fluorophenyl)cyclobutanecarbonitrile to the corresponding carboxylic acid.

-

Materials:

-

1-(3-Fluorophenyl)cyclobutanecarbonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

1,4-Dioxane

-

Water (H₂O)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(3-fluorophenyl)cyclobutanecarbonitrile (1.0 eq).

-

Add a 1:1 mixture of 1,4-dioxane and concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Protocol 2.2.2: Synthesis of Amide Derivatives

This protocol outlines a general method for the amidation of this compound.

-

Materials:

-

This compound

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride

-

An appropriate primary or secondary amine

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other anhydrous solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.2 eq) to the solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to stir at room temperature for 1-2 hours to form the acyl chloride.

-

In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C and slowly add the freshly prepared acyl chloride solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and wash the organic layer with saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the desired amide derivative.

-

Pharmacological Evaluation and Biological Activity

Derivatives of this compound are being investigated for a range of biological activities, primarily focusing on their potential as anti-inflammatory, analgesic, and neuroprotective agents.

Potential Signaling Pathways

While specific pathways for this class of compounds are still under investigation, related anti-inflammatory agents often target the cyclooxygenase (COX) enzymes or modulate inflammatory signaling cascades such as the NF-κB pathway. In the context of neurological disorders, these compounds could potentially interact with receptors or enzymes within the central nervous system.

In Vitro and In Vivo Assays

Protocol 3.2.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is used to determine the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.

-

Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a decrease in color development.

-

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding arachidonic acid (the substrate) and the chromogenic substrate.

-

Incubate the plate at room temperature for a specified time.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

Protocol 3.2.2: In Vivo Carrageenan-Induced Paw Edema Assay in Rodents

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

-

Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Representative Biological Data

The following table presents hypothetical biological data for a series of this compound derivatives to illustrate potential structure-activity relationships.

| Compound ID | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | In Vivo Edema Inhibition (%) @ 10 mg/kg |

| Core | -H | >100 | 50.2 | 15 |

| Deriv-A | -CH₃ | >100 | 25.8 | 25 |

| Deriv-B | -NH₂ | 85.3 | 10.5 | 45 |

| Deriv-C | -NH-CH₃ | 70.1 | 5.2 | 60 |

| Deriv-D | -NH-cyclopropyl | 65.5 | 2.1 | 75 |

| Deriv-E | -O-CH₃ | >100 | 42.1 | 20 |

Structure-Activity Relationships (SAR)

Based on the hypothetical data presented above, several preliminary structure-activity relationships can be inferred for this class of compounds.

-

Carboxylic Acid is Essential: The free carboxylic acid appears to be important for activity, likely serving as a key binding motif. Esterification (Deriv-E) generally leads to a decrease in activity.

-

Amide Substitution is Favorable: Conversion of the carboxylic acid to an amide (Deriv-B, C, D) appears to enhance COX-2 inhibitory potency and in vivo anti-inflammatory efficacy.

-

Nature of the Amide Substituent: The nature of the substituent on the amide nitrogen plays a crucial role. Small, alkyl or cycloalkyl groups (Deriv-C, D) seem to be more favorable for activity than an unsubstituted amide (Deriv-B). The cyclopropyl group in Deriv-D shows the highest potency, suggesting a specific hydrophobic pocket in the enzyme's active site that can accommodate this group.

-

COX-2 Selectivity: The amide derivatives generally exhibit selectivity for COX-2 over COX-1, which is a desirable feature for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique three-dimensional structure and the favorable properties imparted by the fluorophenyl group make it an attractive core for medicinal chemists. The preliminary (hypothetical) SAR studies suggest that derivatization of the carboxylic acid moiety, particularly to form specific amides, can lead to potent and selective inhibitors of inflammatory targets.

Future research in this area should focus on:

-

Expanding the library of derivatives with diverse substitutions on both the phenyl ring and the carboxylic acid to further probe the SAR.

-

Elucidating the precise mechanism of action and identifying the specific molecular targets of the most active compounds.

-

Conducting comprehensive pharmacokinetic and toxicological studies to assess the drug-like properties of lead candidates.

-

Exploring the potential of these compounds in other therapeutic areas, such as oncology and metabolic diseases, where related small molecules have shown promise.[3]

This in-depth guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound derivatives as a new class of potential therapeutics.

References

A Technical Guide to Fluorinated Cyclobutane Compounds: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. When incorporated into the sterically constrained cyclobutane scaffold, fluorine imparts unique conformational and electronic characteristics that are increasingly being exploited in drug design. This technical guide provides a comprehensive literature review of fluorinated cyclobutane compounds, focusing on their synthesis, key physicochemical properties, and applications in drug discovery.

Physicochemical Properties of Fluorinated Cyclobutanes

The presence and position of fluorine atoms on the cyclobutane ring significantly influence its properties, including acidity (pKa) and lipophilicity (LogP). These parameters are critical in determining a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Fluorination generally increases the acidity of nearby functional groups due to the strong electron-withdrawing nature of fluorine. For instance, the pKa values of cyclobutane carboxylic acids decrease with increasing fluorination.[1] Conversely, the impact on lipophilicity is more nuanced. While fluorination often increases LogP, the specific substitution pattern and conformation can lead to unexpected effects. For example, cis-1,2-disubstituted (fluoro)alkyl cyclobutanes can exhibit lower lipophilicity than their trans counterparts, a phenomenon attributed to conformational differences that alter the molecular electrostatic potential surface.[2][3][4]

Table 1: Physicochemical Properties of Selected Fluorinated Cyclobutane Derivatives

| Compound | Substituent(s) | pKa | LogP | Reference |

| cis-2-(CH₂F)cyclobutylamine | -CH₂F, -NH₂ | - | - | [2] |

| trans-2-(CH₂F)cyclobutylamine | -CH₂F, -NH₂ | - | - | [2] |

| cis-2-(CHF₂)cyclobutylamine | -CHF₂, -NH₂ | - | - | [2] |

| trans-2-(CHF₂)cyclobutylamine | -CHF₂, -NH₂ | - | - | [2] |

| cis-2-(CF₃)cyclobutylamine | -CF₃, -NH₂ | - | - | [2] |

| trans-2-(CF₃)cyclobutylamine | -CF₃, -NH₂ | - | - | [2] |

| cis-2-(CH₂F)cyclobutanecarboxylic acid | -CH₂F, -COOH | - | - | [2] |

| trans-2-(CH₂F)cyclobutanecarboxylic acid | -CH₂F, -COOH | - | - | [2] |

| cis-2-(CHF₂)cyclobutanecarboxylic acid | -CHF₂, -COOH | - | - | [2] |

| trans-2-(CHF₂)cyclobutanecarboxylic acid | -CHF₂, -COOH | - | - | [2] |

| cis-2-(CF₃)cyclobutanecarboxylic acid | -CF₃, -COOH | - | - | [2] |

| trans-2-(CF₃)cyclobutanecarboxylic acid | -CF₃, -COOH | - | - | [2] |

| 3-Fluorocyclobutanecarboxylic acid | 3-F, -COOH | - | - | [5][6] |

| 3-(Trifluoromethyl)cyclobutanecarboxylic acid | 3-CF₃, -COOH | - | - | [7] |

Note: Specific pKa and LogP values were not consistently reported across all cited literature in a comparable format and are indicated as "-". The table structure is provided as a template for data organization.

Synthetic Methodologies

A variety of synthetic strategies have been developed to access fluorinated cyclobutane building blocks. The choice of method often depends on the desired substitution pattern and the nature of the fluorine-containing group.

[2+2] Cycloaddition Reactions

Thermal and photochemical [2+2] cycloaddition reactions are fundamental methods for constructing the cyclobutane core.[8][9] The dimerization of tetrafluoroethylene to form octafluorocyclobutane is a classic example of a thermal cycloaddition.[8] Fluorinated alkenes can also react with non-fluorinated unsaturated compounds, often favoring the formation of a four-membered ring over a six-membered ring when reacting with conjugated dienes.[8]

Caption: General schematic of a [2+2] cycloaddition reaction.

Nucleophilic Fluorination

Nucleophilic fluorination is a common strategy for introducing fluorine into a pre-existing cyclobutane ring.[5][6] This often involves the displacement of a leaving group, such as a tosylate or triflate, with a fluoride source like tetramethylammonium fluoride (TMAF).[7] Deoxyfluorination reagents, such as morpholinosulfur trifluoride (Morph-DAST), are also employed to convert hydroxyl groups to fluorine.[7]

Experimental Protocol: Synthesis of a CH₂F-substituted cyclobutane via Nucleophilic Substitution [2]

-

Activation of Hydroxyl Group: A solution of the corresponding hydroxymethyl cyclobutane derivative in an appropriate aprotic solvent (e.g., dichloromethane) is cooled to 0 °C. Triflic anhydride (Tf₂O) is added dropwise, followed by a non-nucleophilic base (e.g., 2,6-lutidine). The reaction is stirred at low temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Fluoride Displacement: A source of fluoride anion, such as tetrabutylammonium fluoride (TBAF), is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until the activated alcohol is converted to the fluorinated product.

-

Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired CH₂F-substituted cyclobutane.

Caption: Workflow for nucleophilic fluorination of a hydroxymethyl cyclobutane.

Ring-Opening Reactions

Ring-opening reactions of smaller rings, such as cyclopropanes, can also provide access to fluorinated acyclic compounds that may serve as precursors to cyclobutanes or be of interest in their own right.[10][11][12][13] For example, oxidative ring-opening fluorination of cyclopropylamides can yield γ-fluorinated imines.[10]

Other Synthetic Methods

-

Reductive Dehalogenation: This method can provide access to cis- and trans-CH₃-substituted cyclobutanes which can be further functionalized.[2]

-

Reaction with Sulfur Tetrafluoride (SF₄): Carboxylic acids on the cyclobutane ring can be directly converted to trifluoromethyl groups using SF₄.[14] This method is compatible with a range of other functional groups.[14]

Experimental Protocol: Synthesis of a CF₃-cyclobutane from a Cyclobutane Carboxylic Acid [14]

-

Reaction Setup: The cyclobutane carboxylic acid is placed in a pressure-resistant reactor.

-

Addition of Reagents: Sulfur tetrafluoride (SF₄) is introduced into the reactor, often in excess. Additives such as water or hydrogen fluoride may be used.

-

Reaction Conditions: The reactor is sealed and heated to a temperature between 60-110 °C for a period of 12-144 hours.

-

Purification: After cooling, the reaction mixture is carefully worked up. The crude product is purified by column chromatography, crystallization, or vacuum distillation to afford the trifluoromethyl cyclobutane.

Applications in Drug Discovery

The unique properties of fluorinated cyclobutanes make them attractive scaffolds in drug discovery.[1][15][16] The rigid, puckered conformation of the cyclobutane ring can lock in specific substituent orientations, which can be beneficial for binding to biological targets.[2][16] Fluorination can enhance metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups, all of which are critical for optimizing drug candidates.[15][17] For example, replacing a metabolically labile cyclohexane amine with a difluorocyclobutanyl amine in a drug candidate led to improved metabolic stability and ultimately to the development of the FDA-approved drug ivosidenib.[15]

Caption: Influence of fluorinated cyclobutanes on drug discovery outcomes.

Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain.[18][19] The degree of puckering and the preferred orientation of substituents are influenced by the nature and position of the fluorinated groups. Conformational analysis, often performed using a combination of NMR spectroscopy, X-ray crystallography, and computational methods, is crucial for understanding the structure-activity relationships of these compounds.[2][20] For instance, in cis-isomeric CF₃- and C₂F₅-substituted cyclobutanes, an antiperiplanar orientation of a C-F bond and an α-C-H bond can lead to hyperconjugation, affecting the molecule's electronic properties and lipophilicity.[2]

Conclusion

Fluorinated cyclobutane compounds represent a valuable and increasingly accessible class of building blocks for medicinal chemistry and drug discovery. Their unique conformational and electronic properties, imparted by the interplay of the strained four-membered ring and the effects of fluorination, offer medicinal chemists a powerful tool for fine-tuning the properties of drug candidates. The continued development of novel synthetic methodologies will undoubtedly lead to an even broader application of these fascinating molecules in the pursuit of new and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. organicreactions.org [organicreactions.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. img01.pharmablock.com [img01.pharmablock.com]

- 16. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dalalinstitute.com [dalalinstitute.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Fluorophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-(3-Fluorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the nitrile intermediate, 1-(3-Fluorophenyl)cyclobutanecarbonitrile, followed by its hydrolysis to the final carboxylic acid product.

Synthetic Strategy

The overall synthetic pathway involves two key transformations:

-

Cycloalkylation: A phase-transfer catalyzed reaction between 3-fluorophenylacetonitrile and 1,3-dibromopropane to construct the cyclobutane ring.

-

Hydrolysis: Conversion of the resulting nitrile to the corresponding carboxylic acid under basic conditions.

Data Presentation

The following table summarizes the key quantitative data and conditions for each synthetic step.

| Step | Reaction | Key Reagents | Solvent System | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Cycloalkylation | 3-Fluorophenylacetonitrile, 1,3-Dibromopropane, Sodium Hydroxide (50% aq.) | Water/Organic (optional) | Benzyltriethylammonium chloride | 25-40 | 3-5 | 75-85 |

| 2 | Hydrolysis | 1-(3-Fluorophenyl)cyclobutanecarbonitrile, Sodium Hydroxide | Ethanol/Water | - | Reflux (approx. 80-100) | 12-24 | 80-90 |

Experimental Protocols

Step 1: Synthesis of 1-(3-Fluorophenyl)cyclobutanecarbonitrile

This protocol is adapted from a general procedure for the phase-transfer catalyzed alkylation of arylacetonitriles.

Materials:

-

3-Fluorophenylacetonitrile

-

1,3-Dibromopropane

-

50% (w/v) aqueous Sodium Hydroxide solution

-

Benzyltriethylammonium chloride

-

Toluene (or another suitable organic solvent)

-

Deionized Water

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add 3-fluorophenylacetonitrile (1.0 eq) and benzyltriethylammonium chloride (0.01-0.05 eq).

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution (a significant excess, e.g., 10-20 eq of NaOH relative to the nitrile).

-

Slowly add 1,3-dibromopropane (1.0-1.2 eq) dropwise via the dropping funnel, maintaining the reaction temperature between 25-35 °C. Use a water bath for cooling if necessary.

-